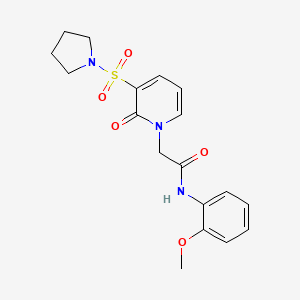

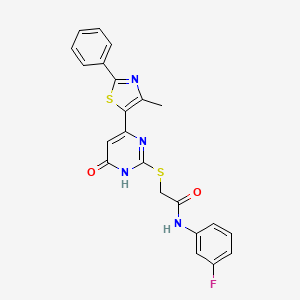

1-(1H-indol-3-yl)-3-mesitylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives are significant due to their wide range of biological activities . They play a crucial role in cell biology and are used in the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest for many researchers . For example, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been reported . These compounds are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .

Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques . The structural characterization of synthesized compounds is usually done by 1H-NMR, 13C-NMR, IR, and EI-MS spectral data .

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .

Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

1-(1H-indol-3-yl)-3-mesitylurea and its derivatives have been studied for their antimicrobial properties. Research has shown that these compounds exhibit significant antimicrobial activity. For instance, novel 1H-indole derivatives were synthesized and screened for their antimicrobial activity, displaying effective action against both Gram-positive and Gram-negative bacteria, as well as against fungal species like Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

Kinetic Transformation Studies

The transformations of indol-3-yl compounds in aqueous solutions have been a subject of study, revealing their potential in forming various physiologically active compounds. For instance, indol-3-ylcarbinol and its derivatives have been investigated using micellar electrokinetic capillary chromatography, indicating their role in producing bioactive indolyl oligomers (Journal of Chromatography A, 1996).

Antitumor Activity

Compounds related to this compound have demonstrated promising results in antitumor activity. A study on 1H-pyrrolo[2,3-b]pyridine derivatives, which share structural similarities with this compound, revealed significant antitumor effects in experimental models of diffuse malignant peritoneal mesothelioma (Journal of medicinal chemistry, 2013).

Versatile Applications in Industry

The diverse applications of indol-3-yl derivatives in various industries have been explored. For example, the derivative 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one has been reported to possess applications in textiles, medicine, and cosmetics, showing properties like anticancer, antibacterial, and immunomodulatory activities (IOP Conference Series: Materials Science and Engineering, 2021).

Antidiabetic Activity

Studies have also revealed the potential of indol-3-yl derivatives in treating diabetes. For example, novel substituted pyrazoles containing indole and thiazole motifs showed significant antihyperglycemic activity, suggesting their potential as therapeutic antidiabetic agents (Medicinal Chemistry Research, 2017).

Corrosion Inhibition

Research has indicated the utility of indol-3-yl derivatives as corrosion inhibitors. For instance, 3-amino alkylated indoles were studied for their inhibition efficiency against mild steel corrosion in acidic solutions, demonstrating their potential in industrial applications (Journal of Molecular Liquids, 2016).

Propriétés

IUPAC Name |

1-(1H-indol-3-yl)-3-(2,4,6-trimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-11-8-12(2)17(13(3)9-11)21-18(22)20-16-10-19-15-7-5-4-6-14(15)16/h4-10,19H,1-3H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMKJTFSWRSXIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)NC2=CNC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2819192.png)

![Isopropyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2819195.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B2819196.png)

![4-[Acetamido(carboxy)methyl]benzoic acid](/img/structure/B2819197.png)

![Propanedinitrile, 2-[(methylamino)(methylthio)methylene]-](/img/structure/B2819198.png)

![2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2819199.png)

![6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]](/img/structure/B2819200.png)

![Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate](/img/structure/B2819204.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2819213.png)

![2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2819214.png)